Cuscohygrine-d6
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Overview
Description
Cuscohygrine-d6 is a labeled compound used in chemical research and analysis. It is a deuterated form of cuscohygrine, where all six hydrogen atoms are replaced by deuterium. This compound is a mixture of diastereomers and is primarily used as an internal standard in mass spectrometry for the quantitative analysis of cuscohygrine in samples . This compound is a solid with a colorless to light yellow appearance and is stable at room temperature .
Preparation Methods
The preparation of Cuscohygrine-d6 is typically achieved through chemical synthesis. This process involves the reaction of synthetic starting materials using deuterium-containing reagents under specific conditions . The synthetic route generally includes the following steps:
Starting Material: The synthesis begins with the appropriate precursors, such as N-methylpyrrolidine derivatives.
Deuterium Incorporation: Deuterium is introduced into the molecule using deuterated reagents.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions.
Chemical Reactions Analysis
Cuscohygrine-d6 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert cuscohygrine into its corresponding carbonyl compounds.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.
Common reagents used in these reactions include sodium, ethanol, and oxidizing agents like chromium trioxide . The major products formed from these reactions are typically alcohols, carbonyl compounds, and substituted derivatives .
Scientific Research Applications
Cuscohygrine-d6 has several scientific research applications, including:
Mass Spectrometry: It is used as an internal standard for the quantitative analysis of cuscohygrine in samples.
Drug Metabolism Research: This compound is used in studies related to drug metabolism and pharmacokinetics.
Drug Labeling: It is employed in the labeling of drugs for tracing and analysis purposes.
Forensic Science: This compound can be used as a marker to distinguish between coca leaf chewing and cocaine abuse in forensic cases.
Mechanism of Action
The mechanism of action of cuscohygrine-d6 involves its role as an internal standard in mass spectrometry. By replacing hydrogen atoms with deuterium, the compound exhibits a different mass-to-charge ratio compared to non-deuterated cuscohygrine. This allows for accurate quantification and analysis of cuscohygrine in various samples . The molecular targets and pathways involved are primarily related to its use in analytical chemistry techniques.
Comparison with Similar Compounds
Cuscohygrine-d6 is similar to other deuterated compounds used in analytical chemistry. Some similar compounds include:
Hygrine-d6: Another deuterated alkaloid used as an internal standard in mass spectrometry.
Hygroline-d6: A deuterated form of hygroline, used for similar purposes in analytical studies.
This compound is unique due to its specific application in the analysis of cuscohygrine and its derivatives. Its stability and distinct mass-to-charge ratio make it a valuable tool in various research fields .
Properties
IUPAC Name |
1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-KSEWOWOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747385 |
Source
|
Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292907-65-3 |
Source
|
Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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